2-(2,6-Dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid
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Overview
Description
2-(2,6-Dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid is a chemical compound that belongs to the class of benzoxazole derivatives This compound is characterized by the presence of a dichlorophenyl group and a carboxylic acid group attached to a benzoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through a cyclization reaction involving an ortho-aminophenol and a carboxylic acid derivative.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through a substitution reaction using 2,6-dichlorophenylamine.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The dichlorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a potential therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,6-dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid involves its interaction with specific molecular targets. These interactions can lead to the modulation of various biological pathways. For example, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(2,6-Dichlorophenyl)amino)benzoic acid: This compound is structurally similar and has been studied for its anti-inflammatory properties.
2-(2,6-Dimethylphenyl)amino)benzoic acid: Another similar compound with potential therapeutic applications.
Uniqueness
2-(2,6-Dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid is unique due to its specific structural features, which contribute to its distinct chemical and biological properties
Properties
Molecular Formula |
C14H7Cl2NO3 |
---|---|
Molecular Weight |
308.1 g/mol |
IUPAC Name |
2-(2,6-dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid |
InChI |
InChI=1S/C14H7Cl2NO3/c15-8-2-1-3-9(16)12(8)13-17-10-5-4-7(14(18)19)6-11(10)20-13/h1-6H,(H,18,19) |
InChI Key |
XVNRKPCHMYOPPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=NC3=C(O2)C=C(C=C3)C(=O)O)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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